GSK189254A

Descripción

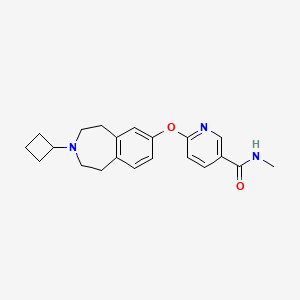

Structure

3D Structure

Propiedades

IUPAC Name |

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHEWWOCPRMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005982 |

Source

|

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720690-73-3 |

Source

|

| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK 189254A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-189254A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK189254A: A Deep Dive into its Mechanism of Action as a Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK189254A is a potent and highly selective antagonist of the histamine (B1213489) H3 receptor, a key player in the modulation of neurotransmitter release within the central nervous system. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its binding affinity, functional activity, and downstream signaling effects. Through a detailed examination of preclinical data, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile and its therapeutic potential in various neurological and cognitive disorders.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its primary pharmacological effect by acting as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, noradrenaline, and dopamine.[2][3] By blocking the inhibitory action of the H3 receptor, this compound effectively disinhibits the release of these key neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and pain processing.[1][2]

Signaling Pathway of H3 Receptor and this compound Intervention

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by binding to the H3 receptor, prevents this signaling cascade and, as an inverse agonist, can also reduce the basal activity of the receptor.[4][5]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized across various species and experimental systems. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

| Species | Receptor Type | Preparation | pKi | Ki (nM) | Reference |

| Human | Recombinant | HEK-293-MSR-II cells | 9.59 - 9.90 | 0.13 - 0.26 | [2][4][5] |

| Rat | Native | Cerebral Cortex | 8.51 - 9.17 | 0.68 - 3.09 | [2][4][5] |

| Mouse | Recombinant | - | - | 1.74 | [6] |

| Pig | Native | Cerebral Cortex | Higher than rat/mouse/dog | - | [2][4] |

| Dog | Native | Cerebral Cortex | Lower than human/pig | - | [2][4] |

Table 2: Functional Activity of this compound

| Parameter | Species/System | Value | Reference |

| Functional Antagonism (pA2) | Human Recombinant H3 Receptor | 9.06 | [4][5] |

| Inverse Agonism (pIC50) | Human Recombinant H3 Receptor | 8.20 | [4][5] |

| In vivo Receptor Occupancy (ED50) | Rat Cortex (ex vivo binding) | 0.17 mg/kg (p.o.) | [5] |

| Functional Antagonism in vivo (ID50) | Rat (blockade of R-α-methylhistamine-induced dipsogenia) | 0.03 mg/kg (p.o.) | [3][5] |

Table 3: Selectivity of this compound

| Target | Selectivity Fold vs. Human H3 Receptor | Reference |

| Other Histamine Receptors (H1, H2, H4) | >10,000 | [1][5] |

| Panel of 50 other receptors and ion channels | >10,000 (at 1 µM) | [6] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for histamine H3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK-293-MSR-II cells expressing recombinant human H3 receptors or from homogenized cerebral cortex of various species.

-

Radioligand: [3H]GSK189254 was used as the radiolabeled ligand.

-

Assay Conditions: Membranes were incubated with increasing concentrations of [3H]GSK189254 in the presence or absence of a fixed concentration of unlabeled this compound to determine total and non-specific binding, respectively.

-

Data Analysis: Saturation binding data were analyzed using non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). Competition binding assays with histamine were performed to determine the Ki value.

-

Functional Assays: cAMP Accumulation and [35S]GTPγS Binding

-

Objective: To assess the functional antagonist and inverse agonist properties of this compound.

-

Methodology (cAMP Assay):

-

HEK293-Gαo cells expressing the human H3 receptor were incubated with this compound.

-

The cells were then stimulated with the H3 receptor agonist imetit (B1201578) in the presence of forskolin (B1673556) to stimulate cAMP production.

-

cAMP levels were measured using a suitable assay kit. The ability of this compound to prevent the imetit-induced decrease in forskolin-stimulated cAMP accumulation was quantified to determine its antagonist potency (pA2).[6]

-

-

Methodology ([35S]GTPγS Binding Assay):

-

Membranes from cells expressing the H3 receptor were incubated with [35S]GTPγS and varying concentrations of this compound.

-

The binding of [35S]GTPγS to G-proteins upon receptor activation (or basal activity) was measured.

-

A decrease in basal [35S]GTPγS binding in the presence of this compound indicated inverse agonist activity, from which a pIC50 value was derived.[4][5]

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on neurotransmitter release in specific brain regions.

-

Methodology:

-

Microdialysis probes were surgically implanted into the anterior cingulate cortex and dorsal hippocampus of freely moving rats.

-

Following a baseline collection period, this compound (0.3-3 mg/kg) was administered orally.

-

Dialysate samples were collected at regular intervals and analyzed by HPLC to quantify the levels of acetylcholine, noradrenaline, and dopamine.[2][3]

-

Experimental Workflow for Preclinical Evaluation

References

- 1. GSK-189254 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

GSK189254A: A Technical Guide to a Potent and Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK189254A is a novel, potent, and highly selective non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. The H3R is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). Its activation inhibits the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Consequently, H3R antagonists are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders characterized by cognitive deficits. This document provides a comprehensive technical overview of the core pharmacological properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant signaling pathways.

Core Properties of this compound

This compound distinguishes itself through its sub-nanomolar affinity for the human H3 receptor and exceptional selectivity over other histamine receptor subtypes and a wide range of other molecular targets. Its profile as both a potent antagonist and an inverse agonist underscores its ability to not only block the effects of endogenous histamine but also to reduce the constitutive activity of the H3 receptor.

Binding Affinity

The binding affinity of this compound has been determined through radioligand binding assays, demonstrating high affinity for both human and rat H3 receptors.

| Species | Receptor | Radioligand | pKi | Ki (nM) | Reference |

| Human | H3 | [3H]GSK189254 | 9.59 - 9.90 | ~0.12 - 0.25 | [1] |

| Rat | H3 | [3H]R-alpha-methylhistamine | 8.51 - 9.17 | ~0.68 - 3.09 | [1] |

Functional Potency

This compound exhibits potent functional activity as both an antagonist in blocking agonist-induced responses and as an inverse agonist in reducing basal receptor signaling.

| Assay Type | Species | Measurement | pA2 / pIC50 | Reference |

| Functional Antagonism (cAMP) | Human | pA2 | 9.06 | [1][2] |

| Inverse Agonism (GTPγS binding) | Human | pIC50 | 8.20 | [1][2] |

Selectivity Profile

A key feature of this compound is its remarkable selectivity. It displays over 10,000-fold selectivity for the human H3 receptor compared to other histamine receptor subtypes (H1, H2, and H4) and a large panel of other receptors, ion channels, and enzymes.[1][3] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for probing the specific functions of the H3 receptor and a promising candidate for therapeutic development.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Typically [3H]GSK189254 or [3H]R-alpha-methylhistamine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

-

Scintillation Fluid.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

Procedure:

-

Membrane Preparation: Cell pellets expressing the H3 receptor are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: The plate is incubated for 60-120 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: The filters are dried, and scintillation fluid is added. The radioactivity, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional potency of this compound as an antagonist or inverse agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To measure the ability of this compound to modulate cAMP levels in cells expressing the H3 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor such as 0.5 mM IBMX.

-

Agonist (for antagonist mode): A known H3R agonist (e.g., R-alpha-methylhistamine).

-

Adenylyl Cyclase Activator (optional, for inverse agonism): Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Preparation: Serial dilutions of this compound are prepared in assay buffer.

-

Assay:

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound for 15-30 minutes at 37°C. Subsequently, a fixed concentration of an H3R agonist is added, and the cells are incubated for a further 15-30 minutes.

-

Inverse Agonist Mode: Cells are incubated with varying concentrations of this compound for 15-30 minutes at 37°C. To enhance the signal window, a low concentration of forskolin can be added to stimulate adenylyl cyclase.

-

-

cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the log concentration of this compound. For antagonist activity, the pA2 value is determined. For inverse agonist activity, the pIC50 value is calculated.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] Additionally, H3R activation can modulate other signaling cascades, including the MAPK and PI3K pathways.[5][6]

References

GSK189254A: A Selective Histamine H3 Receptor Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK189254A is a potent and highly selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in a range of neurological and cognitive disorders, including Alzheimer's disease, narcolepsy, and neuropathic pain.[2][4] Its mechanism of action, centered on the modulation of the H3 receptor, offers a promising avenue for enhancing neurotransmitter release and improving cognitive function.[1][5] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its binding affinity, functional activity, and in vivo efficacy.

Table 1: Binding Affinity of this compound

| Species/Receptor | pKi | Ki (nM) | Reference |

| Human H3 Receptor | 9.59 - 9.90 | 0.13 - 0.26 | [1][3][6] |

| Rat H3 Receptor | 8.51 - 9.17 | 0.68 - 3.09 | [1][3][6] |

| Porcine H3 Receptor | - | 0.1 | [7] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Species/System | Reference |

| Functional Antagonism (cAMP) | pA2 | 9.06 | Human Recombinant H3 Receptor | [1][3] |

| Inverse Agonism (GTPγS Binding) | pIC50 | 8.20 | Human Recombinant H3 Receptor | [1][3] |

Table 3: In Vivo Efficacy of this compound

| Model/Assay | Parameter | Value | Species | Reference |

| Cortical ex vivo [3H]R-α-methylhistamine binding | ED50 | 0.17 mg/kg p.o. | Rat | [1] |

| Blockade of R-α-methylhistamine-induced dipsogenia | ID50 | 0.03 mg/kg p.o. | Rat | [1] |

| Object Recognition | Effective Dose | 0.3 and 1 mg/kg p.o. | Rat | [1] |

| Passive Avoidance | Effective Dose | 1 and 3 mg/kg p.o. | Rat | [1] |

| Water Maze | Effective Dose | 1 and 3 mg/kg p.o. | Rat | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the histamine H3 receptor.

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing the recombinant H3 receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

The homogenate is centrifuged at low speed to remove cellular debris.[9]

-

The supernatant is then centrifuged at high speed to pellet the membranes.[9]

-

The membrane pellet is washed and resuspended in the assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Binding Assay:

-

Competition binding assays are performed using a known H3 receptor radioligand, such as [3H]-N-α-methylhistamine.[8]

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.[8]

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

-

Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).[8]

-

-

Separation and Detection:

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay is used to measure the inverse agonist activity of this compound.

-

Membrane Preparation:

-

Membranes from cells expressing the H3 receptor are prepared as described in the radioligand binding assay protocol.

-

-

Assay Conditions:

-

Incubation and Detection:

-

Data Analysis:

-

Inverse agonism is observed as a concentration-dependent decrease in basal [35S]GTPγS binding.

-

The pIC50 value, representing the potency of the inverse agonist, is determined from the concentration-response curve.[1]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Canonical signaling pathway of the agonist-activated Histamine H3 Receptor.

Caption: Mechanism of this compound inverse agonism at the H3 receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the GTPγS binding assay.

References

- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK-189254 - Wikipedia [en.wikipedia.org]

- 3. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to GSK189254A: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental protocols related to GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a synthetic small molecule with the following chemical identity:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | 3.29 | [2] |

| Solubility | Soluble in DMSO. Formulations in 1% (w/v) aqueous methylcellulose, and combinations of DMSO, PEG300, Tween80, and saline have been used for in vivo studies. | [2] |

Pharmacological Properties

This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. Its pharmacological profile is characterized by high binding affinity and functional activity at the H3 receptor.

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | Human | 9.59 - 9.90 | [2] |

| Rat | 8.51 - 9.17 | [2] | |

| Binding Affinity (Ki) | Human | 0.13 nM | [3] |

| Rat | 0.68 nM | [3] | |

| Mouse | 1.74 nM | [3] | |

| Functional Antagonism (pA2) | Human | 9.06 (cAMP assay) | [2] |

| Inverse Agonism (pIC50) | Human | 8.20 (GTPγS binding assay) | [2] |

| Selectivity | Human | >10,000-fold for H3 receptor over other targets | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.

The H3 receptor is coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activity, this compound leads to an increase in cAMP levels. The inverse agonist activity of this compound actively suppresses the basal signaling of the H3 receptor, further enhancing this effect.

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

-

Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 cells)

-

[³H]-GSK189254A (radioligand)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-GSK189254A, and varying concentrations of unlabeled this compound. For total binding, add assay buffer instead of unlabeled compound. For non-specific binding, add a high concentration of an unlabeled H3 receptor ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cells expressing the histamine H3 receptor (e.g., HEK293 cells)

-

Histamine or another H3 receptor agonist

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

-

Cell culture medium

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the H3 receptor agonist (e.g., histamine) to the wells.

-

Incubate for a specified time to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the pA₂ value to quantify the antagonist potency of this compound.

GTPγS Binding Assay

This functional assay determines the inverse agonist activity of this compound by measuring its effect on basal G protein activation.

Materials:

-

Cell membranes expressing the histamine H3 receptor

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Determine the effect of this compound on basal [³⁵S]GTPγS binding and calculate the pIC₅₀ value to quantify its inverse agonist potency.

In Vivo Experimental Workflows

This compound has been evaluated in various preclinical models to assess its efficacy in cognitive disorders and neuropathic pain. The following diagrams illustrate typical experimental workflows.

References

GSK189254A: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Histamine (B1213489) H3 Receptor Antagonist (CAS Number: 720690-73-3)

This technical guide provides a comprehensive overview of GSK189254A, a potent and selective histamine H3 receptor antagonist and inverse agonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and key experimental protocols for its preclinical evaluation. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Compound Information

This compound, with the chemical name 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-Pyridinecarboxamide, is a well-characterized tool compound for studying the role of the histamine H3 receptor in various physiological processes.[1]

| Property | Value | Reference |

| CAS Number | 720690-73-3 | [1][2][3] |

| Molecular Formula | C21H25N3O2 | [1][2] |

| Molecular Weight | 351.44 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Purity (LCMS) | ≥98% | [3][5] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for up to 3 years. In solvent (-80°C): up to 2 years. | [2][3] |

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).

By blocking the H3 receptor, this compound disinhibits these neurons, leading to an increase in the release of these key neurotransmitters in brain regions associated with cognition and arousal. This mechanism underlies its observed nootropic (cognitive-enhancing) and wakefulness-promoting effects.

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high affinity for both human and rat H3 receptors, with subnanomolar potency.

| Species | Receptor | Assay Type | Value | Reference |

| Human | H3 | Radioligand Binding (pKi) | 9.59 - 9.90 | [6][7][8] |

| Human | H3 | Radioligand Binding (Ki) | 0.13 nM | |

| Rat | H3 | Radioligand Binding (pKi) | 8.51 - 9.17 | [6][7][8] |

| Rat | H3 | Radioligand Binding (Ki) | 0.68 nM | |

| Mouse | H3 | Radioligand Binding (Ki) | 1.74 nM |

Functional Activity

As an inverse agonist, this compound can reduce the basal activity of the H3 receptor. It also potently antagonizes agonist-induced signaling.

| Assay Type | Species | Value | Reference |

| Functional Antagonism (pA2) vs. agonist-induced cAMP changes | Human | 9.06 | [7][8] |

| Inverse Agonism (pIC50) vs. basal [³⁵S]GTPγS binding | Human | 8.20 | [8] |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of this compound for the histamine H3 receptor using a competitive radioligand binding assay.

Objective: To determine the Ki of this compound for the H3 receptor.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]this compound

-

Membrane preparation: Homogenates from cells expressing the H3 receptor (e.g., HEK293 cells) or brain tissue (e.g., rat cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a known H3 receptor ligand (e.g., R-α-methylhistamine).

-

96-well filter plates (e.g., GF/B filters pre-soaked in 0.3% polyethylenimine).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]this compound, and varying concentrations of the unlabeled this compound or buffer (for total binding) or the non-specific binding control.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the binding by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on the extracellular levels of neurotransmitters in the brains of freely moving rats.

Objective: To quantify changes in acetylcholine, dopamine, and norepinephrine release in specific brain regions following this compound administration.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral administration (e.g., in 1% methylcellulose).

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia. Allow for a recovery period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound orally at the desired dose (e.g., 0.3-3 mg/kg).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples to quantify the concentrations of acetylcholine, dopamine, and norepinephrine.

-

Express the results as a percentage change from the baseline levels.

Preclinical Efficacy Models

Cognitive Enhancement: Novel Object Recognition Test

This compound has been shown to improve performance in various cognitive paradigms. The novel object recognition test is a common assay to assess learning and memory in rodents.

Objective: To evaluate the effect of this compound on recognition memory.

Procedure:

-

Habituation: Individually habituate rats to the testing arena in the absence of objects.

-

Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore them for a set period.

-

Inter-trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours). Administer this compound or vehicle before T1 or T2.

-

Test Phase (T2): Place one familiar object and one novel object in the arena and record the time the rat spends exploring each object.

-

Data Analysis: Calculate a discrimination index (e.g., (time exploring novel - time exploring familiar) / (total exploration time)). A higher index indicates better recognition memory.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

This compound has demonstrated efficacy in models of neuropathic pain. The CCI model is a widely used surgical model to induce neuropathic pain-like behaviors.

Objective: To assess the analgesic effect of this compound on mechanical allodynia in rats with CCI.

Procedure:

-

Surgery: Under anesthesia, loosely ligate the sciatic nerve of one hind paw with chromic gut sutures.

-

Post-operative Recovery: Allow the animals to recover for a period to allow for the development of neuropathic pain behaviors (typically 7-14 days).

-

Baseline Measurement: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) on both the injured and uninjured paws.

-

Drug Administration: Administer this compound or vehicle orally.

-

Post-dose Measurement: Measure the paw withdrawal threshold at various time points after drug administration.

-

Data Analysis: Compare the paw withdrawal thresholds before and after treatment to determine the anti-allodynic effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of histamine H3 receptor antagonism. Its high potency, selectivity, and demonstrated efficacy in preclinical models of cognitive impairment and neuropathic pain make it a compound of significant interest for neuroscience research and drug discovery. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and other H3 receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal Astrocytic Activation Is Involved in a Virally-Induced Rat Model of Neuropathic Pain | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of GSK189254A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist. The information presented herein is intended for a scientific audience and details the chemical reactions, intermediates, and requisite experimental conditions for the preparation of this compound. All quantitative data has been summarized for clarity, and key experimental protocols are provided.

Synthesis Overview

The synthesis of this compound can be conceptually divided into the construction of two key structural fragments: the tricyclic 3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol core and the 6-chloro-N-methylnicotinamide side-chain. These intermediates are subsequently coupled via a Williamson ether synthesis, followed by a final N-methylation step to yield the target molecule.

A notable synthetic route has been described for the radiolabeled analog, [11C]GSK189254, which provides insight into the final step of the synthesis. The non-radiolabeled compound is prepared in a multi-step sequence, with one reported pathway commencing from 3-methoxyphenylacetic acid and 6-chloropyridine-3-carboxylic acid or 6-chloronicotinamide, proceeding through 7 or 8 steps, respectively.

Synthesis Pathway Diagram

GSK189254A: A Comprehensive Technical Guide to its in-vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological characteristics of GSK189254A, a potent and selective antagonist of the histamine (B1213489) H3 receptor. The document details its binding affinity (pKi) and functional antagonism (pA2), outlines the experimental protocols for their determination, and illustrates the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined across different species and experimental conditions. The following tables summarize these key quantitative values.

Table 1: Binding Affinity (pKi) of this compound for the Histamine H3 Receptor

| Species | Receptor Type | pKi Value Range |

| Human | Recombinant H3 | 9.59 - 9.90[1][2][3][4] |

| Rat | Recombinant H3 | 8.51 - 9.17[1][2][3][4] |

Table 2: Functional Antagonism (pA2) and Inverse Agonism (pIC50) of this compound at the Human Histamine H3 Receptor

| Parameter | Assay Type | Value |

| pA2 | cAMP Functional Assay | 9.06[3][4] |

| pIC50 | Basal GTPγS Binding Assay | 8.20[3][4] |

Experimental Protocols

The determination of the pKi and pA2 values for this compound involves specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays employed.

Radioligand Binding Assay for pKi Determination

This assay quantifies the affinity of this compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the recombinant human or rat histamine H3 receptor are cultured and harvested.

-

Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand, such as [3H]GSK189254 or [3H]-Nα-methylhistamine, is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the H3 receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from the total binding at each concentration of this compound.

-

The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki value.

Schild Analysis for pA2 Determination (cAMP Functional Assay)

This functional assay determines the potency of this compound as a competitive antagonist by measuring its ability to block the effect of an H3 receptor agonist on adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing the human histamine H3 receptor (e.g., CHO or HEK-293 cells) are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of this compound for a specific period.

-

Subsequently, the cells are stimulated with a range of concentrations of an H3 receptor agonist (e.g., (R)-α-methylhistamine).

2. cAMP Measurement:

-

Following agonist stimulation, intracellular cAMP levels are measured. This is often done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP levels can be quantified using various methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

3. Data Analysis (Schild Plot):

-

Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.

-

The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.

-

The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

GTPγS Binding Assay for Inverse Agonism (pIC50)

This assay measures the ability of this compound to decrease the basal G protein activation that is characteristic of constitutively active receptors like the histamine H3 receptor.

1. Membrane Preparation:

-

Membranes from cells expressing the human H3 receptor are prepared as described for the radioligand binding assay.

2. GTPγS Binding:

-

The membranes are incubated with increasing concentrations of this compound in an assay buffer containing GDP.

-

The binding reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

The incubation is carried out for a specific time to allow for the binding of [35S]GTPγS to the Gα subunits of the G proteins.

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified.

3. Data Analysis:

-

The data are plotted as the amount of [35S]GTPγS bound versus the log concentration of this compound.

-

The data are fitted to a sigmoidal dose-response curve to determine the pIC50 value, which is the negative logarithm of the molar concentration of this compound that produces 50% of the maximal inhibition of basal [35S]GTPγS binding.

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Workflow for pKi Determination via Radioligand Binding.

References

The Rise and Fall of a Promising Cognitive Enhancer: A Technical History of GSK189254A

An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Evaluation of a Potent Histamine (B1213489) H3 Receptor Antagonist

Introduction

GSK189254A, a novel and potent histamine H3 receptor antagonist/inverse agonist, emerged from GlaxoSmithKline's discovery programs as a promising therapeutic candidate for a range of central nervous system disorders, most notably cognitive impairments associated with Alzheimer's disease and narcolepsy. Its mechanism of action, centered on the modulation of histamine and other key neurotransmitters in the brain, positioned it as a significant area of investigation in the early 2000s. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, the experimental methodologies employed in its evaluation, and its journey through preclinical and clinical studies.

Discovery and Pharmacological Profile

This compound was identified as a leading compound from a benzazepine chemical series developed by GlaxoSmithKline. The primary target of this series was the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. As an antagonist/inverse agonist, this compound was designed to block the constitutive activity of the H3 receptor, thereby increasing the release of these wake-promoting and pro-cognitive neurotransmitters.

Binding Affinity and Functional Potency

Comprehensive in vitro studies established the high affinity and potency of this compound for the histamine H3 receptor across multiple species. The key pharmacological parameters are summarized in the table below.

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 9.59 - 9.90 | Radioligand Binding ([³H]GSK189254) | [1][2] |

| Rat | 8.51 - 9.17 | Radioligand Binding ([³H]GSK189254) | [1][2] | |

| pA2 | Human | 9.06 | cAMP Functional Assay | [1][2] |

| pIC50 (Inverse Agonism) | Human | 8.20 | [³⁵S]GTPγS Binding | [1][2] |

These data highlight the sub-nanomolar affinity of this compound for the human H3 receptor and its potent functional antagonism and inverse agonism.

Experimental Protocols

The characterization of this compound involved a suite of in vitro and in vivo experimental procedures to elucidate its mechanism of action and therapeutic potential.

Radioligand Binding Assays

The binding affinity of this compound for the H3 receptor was determined using competitive radioligand binding assays.

Protocol Outline:

-

Membrane Preparation: Membranes were prepared from cells stably expressing the recombinant human or rat H3 receptor (e.g., HEK293 or CHO cells), or from brain tissue (e.g., cortex).[3]

-

Radioligand: [³H]GSK189254 or [³H]-Nα-methylhistamine was used as the radioligand.[1][2][3]

-

Assay Conditions: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

Incubation: The reaction was incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at 25°C).[3]

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[3]

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.[3]

-

Data Analysis: The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Functional cAMP Assays

The functional antagonist and inverse agonist properties of this compound were assessed by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol Outline:

-

Cell Culture: CHO or HEK293 cells stably expressing the human H3 receptor were cultured to an appropriate density.[2][4]

-

Assay Principle: The H3 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase and reduces cAMP production. An antagonist will block the effect of an agonist, while an inverse agonist will reduce the basal level of cAMP in constitutively active systems.[2]

-

Antagonist Mode: Cells were pre-incubated with varying concentrations of this compound before being stimulated with an H3 receptor agonist (e.g., R-α-methylhistamine). Forskolin was often used to stimulate adenylyl cyclase and amplify the inhibitory effect of the agonist.[4]

-

Inverse Agonist Mode: Cells were incubated with varying concentrations of this compound in the absence of an agonist to measure the reduction in basal cAMP levels.[2]

-

cAMP Measurement: Intracellular cAMP levels were quantified using various commercially available kits, such as those based on HTRF, AlphaScreen, or ELISA.[2][4]

-

Data Analysis: Dose-response curves were generated to determine the pA2 value for antagonism or the pIC50 value for inverse agonism.[1][2]

In Vivo Preclinical Models

The procognitive and wake-promoting effects of this compound were evaluated in several rodent models.

-

Cognitive Enhancement:

-

Novel Object Recognition Test (Rat): This test assesses learning and memory. This compound was shown to improve performance in this task.[1][2]

-

Passive Avoidance Test (Rat): This model evaluates fear-motivated memory. This compound demonstrated the ability to reverse amnesia induced by scopolamine.[1][2]

-

Morris Water Maze (Rat): This test assesses spatial learning and memory. This compound was found to enhance performance in this model.[1][2]

-

-

Wakefulness and Narcolepsy:

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is intrinsically linked to the signaling cascade of the histamine H3 receptor.

Caption: Histamine H3 Receptor Signaling Pathway and Modulation by this compound.

Caption: High-level workflow of this compound's development.

Synthesis and Structure-Activity Relationship (SAR)

This compound belongs to the benzazepine class of histamine H3 receptor antagonists. The discovery of this class originated from the deconstruction and simplification of an initial screening hit.[7] The medicinal chemistry effort focused on optimizing the benzazepine core to achieve potent in vivo functional activity and favorable developability properties.[8] While detailed SAR studies for the entire series leading to this compound are not publicly available, the selection of this compound as a clinical candidate suggests it possessed an optimal balance of potency, selectivity, and pharmacokinetic properties within the series.

The synthesis of the radiolabeled tracer, [¹¹C]GSK189254, has been reported, providing some insight into the final steps of the synthesis. The precursor, GSK185071B, was N-[¹¹C]methylated using [¹¹C]CH₃OTf.

Clinical Development and Discontinuation

This compound advanced into clinical development for the treatment of narcolepsy. A Phase II clinical trial (NCT00366080) was initiated to assess its efficacy and safety in patients with this condition.[9][10] However, the trial was terminated based on the interim results of a futility analysis, suggesting that the compound was unlikely to meet its primary efficacy endpoints.[1]

While the specific reasons for the trial's outcome have not been detailed in a formal publication from GSK, this result led to the discontinuation of the clinical development of this compound for narcolepsy. Subsequently, there have been no further reports of its clinical investigation for other indications, such as Alzheimer's disease. In 2017, GlaxoSmithKline announced a major pipeline overhaul, terminating the development of over 30 programs to focus on key therapeutic areas, and it is plausible that this compound was part of this strategic realignment.[11]

Conclusion

This compound represented a significant scientific effort to develop a novel therapeutic for cognitive and sleep-wake disorders by targeting the histamine H3 receptor. Its high affinity, potent antagonist and inverse agonist activity, and promising preclinical efficacy underscored its potential. However, the ultimate failure to demonstrate sufficient efficacy in a Phase II clinical trial for narcolepsy led to the cessation of its development. The story of this compound serves as a valuable case study in drug discovery, highlighting the challenges of translating promising preclinical findings into clinical success. Despite its discontinuation, the research surrounding this compound has contributed to a deeper understanding of the role of the histamine H3 receptor in the central nervous system and continues to inform the development of other H3 receptor modulators.

References

- 1. neurologylive.com [neurologylive.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. fiercebiotech.com [fiercebiotech.com]

The Histamine H3 Receptor Antagonist GSK189254A: A Technical Overview of its Impact on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK189254A is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in the central nervous system. By blocking the action of histamine at these receptors, this compound effectively disinhibits the release of histamine and other key neurotransmitters, leading to enhanced wakefulness, cognitive performance, and potential therapeutic benefits for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a high-affinity antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from histaminergic neurons (autoreceptor function).[4] Additionally, H3 receptors are located on non-histaminergic neurons, where they act as heteroreceptors to inhibit the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin.[4][5]

By antagonizing the H3 receptor, this compound blocks this inhibitory feedback loop. This leads to an increase in the firing rate of histaminergic neurons and a subsequent rise in the synaptic levels of histamine and other neurotransmitters. This neurochemical cascade is believed to be the primary mechanism underlying the compound's observed effects on arousal and cognition.[1][5]

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Activation of the receptor by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release. This compound, by blocking the initial activation of the H3 receptor, prevents this signaling cascade from occurring.

Quantitative Effects on Neurotransmitter Release

Microdialysis studies in preclinical models have provided quantitative evidence of this compound's ability to increase the extracellular levels of several key neurotransmitters in brain regions associated with cognition and arousal.

| Neurotransmitter | Brain Region | Animal Model | Dose (p.o.) | Maximum Increase (vs. Baseline) | Reference |

| Acetylcholine | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |

| Acetylcholine | Dorsal Hippocampus | Rat | 0.3 - 3 mg/kg | Not specified | [1] |

| Noradrenaline | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |

| Dopamine | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |

Note: The primary literature reports a significant increase but does not provide specific percentage increases in all publications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's effects on neurotransmitter release and cognitive function.

In Vivo Microdialysis for Neurotransmitter Quantification

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of freely moving rats following the administration of this compound.

Objective: To quantify the changes in acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex and dorsal hippocampus.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2mm membrane)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical or mass spectrometry detection

-

Anesthetics (e.g., isoflurane)

-

Analgesics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small burr hole above the target brain region (anterior cingulate cortex or dorsal hippocampus) based on stereotaxic coordinates from a rat brain atlas.

-

Implant a guide cannula and secure it with dental cement.

-

Allow the animal to recover for at least 7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 2-hour equilibration period.

-

-

Baseline Sample Collection:

-

Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of neurotransmitter levels.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (0.3, 1, or 3 mg/kg) or vehicle orally (p.o.).

-

Continue collecting dialysate samples for at least 4 hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of acetylcholine, noradrenaline, and dopamine.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain to verify the correct placement of the microdialysis probe.

-

c-Fos Immunohistochemistry

This protocol is for detecting neuronal activation in response to this compound by measuring the expression of the immediate early gene c-Fos.

Objective: To identify brain regions activated by this compound.

Materials:

-

Rats

-

This compound

-

Vehicle

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle to the rats.

-

-

Perfusion and Tissue Fixation:

-

90 minutes after drug administration, deeply anesthetize the rats.

-

Perform transcardial perfusion with saline followed by 4% PFA.

-

Dissect the brains and post-fix in 4% PFA overnight.

-

-

Sectioning:

-

Cryoprotect the brains in a sucrose (B13894) solution.

-

Cut coronal sections (e.g., 40 µm) on a cryostat.

-

-

Immunohistochemistry:

-

Wash sections in PBS.

-

Incubate in a solution to block endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Visualize the c-Fos positive cells by reacting with DAB.

-

-

Microscopy and Analysis:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Examine the sections under a light microscope and quantify the number of c-Fos-immunoreactive cells in specific brain regions.

-

Behavioral Assays for Cognitive Enhancement

The following are representative protocols for behavioral tasks used to assess the cognitive-enhancing effects of this compound in rats.

3.3.1. Passive Avoidance Task

Objective: To assess learning and memory.

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Training:

-

Place the rat in the light compartment.

-

When the rat enters the dark compartment, close the door and deliver a mild foot shock.

-

Administer this compound or vehicle before the training session.

-

-

Testing:

-

24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.

-

An increased latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.

-

3.3.2. Object Recognition Task

Objective: To assess recognition memory.

Apparatus: An open-field arena.

Procedure:

-

Habituation:

-

Allow the rat to explore the empty arena for a set period over several days.

-

-

Familiarization Phase:

-

Place two identical objects in the arena and allow the rat to explore them.

-

Administer this compound or vehicle before this phase.

-

-

Test Phase:

-

After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

-

Record the time the rat spends exploring each object.

-

A preference for exploring the novel object indicates recognition memory.

-

3.3.3. Water Maze Task

Objective: To assess spatial learning and memory.

Apparatus: A circular pool of opaque water with a hidden escape platform.

Procedure:

-

Acquisition Training:

-

Train the rat over several days to find the hidden platform from different starting positions.

-

Administer this compound or vehicle daily before the training sessions.

-

Record the latency to find the platform and the path taken.

-

-

Probe Trial:

-

After the final training session, remove the platform and allow the rat to swim for a set time.

-

Record the time spent in the quadrant where the platform was previously located.

-

Increased time spent in the target quadrant indicates spatial memory.

-

Conclusion

This compound is a potent histamine H3 receptor antagonist that effectively enhances the release of several key neurotransmitters in the brain, including acetylcholine, noradrenaline, and dopamine. This neurochemical modulation translates into improved performance in a variety of preclinical models of cognition. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other H3 receptor antagonists. Further investigation into the precise quantitative effects and detailed mechanisms of action will continue to be a valuable area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GSK189254A: A Histamine H3 Receptor Antagonist for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, investigated for its therapeutic potential in Alzheimer's disease. The document synthesizes key quantitative data, details the experimental methodologies employed in its preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Summary

The preclinical efficacy of this compound is underpinned by its high-affinity binding to the histamine H3 receptor, potent functional antagonism, and demonstrated cognitive enhancement in various animal models. The quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Species | Receptor/Assay | Value | Reference |

| Binding Affinity (pKi) | Human | Recombinant H3 Receptor | 9.59 - 9.90 | [1][2] |

| Human | Native H3 Receptor (Cerebral Cortex) | 9.59 | [3] | |

| Rat | Recombinant H3 Receptor | 8.51 - 9.17 | [1][2] | |

| Rat | Native H3 Receptor (Cerebral Cortex) | 8.58 | [3] | |

| Functional Antagonism (pA2) | Human | Recombinant H3 Receptor (cAMP accumulation) | 9.06 - 9.1 | [1][3] |

| Inverse Agonism (pIC50) | Human | Recombinant H3 Receptor ([³⁵S]GTPγS binding) | 8.20 | [1][2] |

Table 2: In Vivo Receptor Occupancy and Functional Antagonism of this compound in Rats

| Parameter | Assay | Value (Oral Administration) | Reference |

| Receptor Occupancy (ED50) | Ex vivo [³H]R-α-methylhistamine binding in cerebral cortex | 0.17 mg/kg | [1][3] |

| Functional Antagonism (ID50) | Blockade of R-α-methylhistamine-induced dipsogenia | 0.03 - 0.05 mg/kg | [1][3] |

Table 3: Efficacy of this compound in Preclinical Models of Cognition in Rats

| Cognitive Model | Dosing (Oral Administration) | Outcome | Reference |

| Passive Avoidance | 1 and 3 mg/kg | Significant improvement in performance | [1][2] |

| Water Maze | 1 and 3 mg/kg | Significant improvement in performance | [1][2] |

| Object Recognition | 0.3 and 1 mg/kg | Significant improvement in performance | [1][2] |

| Attentional Set Shift | 1 mg/kg | Significant improvement in performance | [1] |

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist and inverse agonist at the presynaptic histamine H3 autoreceptors and heteroreceptors. By blocking these receptors, it disinhibits the synthesis and release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, norepinephrine, and dopamine (B1211576).[1][4] This enhanced neurotransmitter release in cortical and hippocampal brain regions is believed to be the primary mechanism underlying its pro-cognitive effects.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for histamine H3 receptors.

-

Materials:

-

Membrane preparations from cells expressing recombinant human or rat H3 receptors, or from rat or human brain tissue (e.g., cortex, hippocampus).[1][3]

-

Radioligand: [³H]GSK189254 or [³H]R-α-methylhistamine.[1][4]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., clobenpropit).

-

-

Procedure:

-

Incubate membrane preparations with the radioligand at various concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

-

Objective: To assess the functional antagonist and inverse agonist activity of this compound.

-

Materials:

-

Cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

cAMP detection kit.

-

-

Procedure:

-

Pre-incubate H3 receptor-expressing cells with varying concentrations of this compound.

-